molecular formula C6H11NO2 B1297299 2-(Pyrrolidin-1-yl)acetic acid CAS No. 37386-15-5

2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299
CAS No.: 37386-15-5
M. Wt: 129.16 g/mol
InChI Key: IPXNXMNCBXHYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)acetic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to an acetic acid moiety. This compound is known for its versatile applications in organic synthesis and its role as a building block in the development of various bioactive molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)acetic acid typically involves the reaction of pyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

  • Reaction with cannabidiol (CBD) in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) yields the corresponding ester prodrug (compound 3h ) in 25% yield .

  • Industrial methods employ thionyl chloride (SOCl₂) for efficient conversion to alkyl esters, followed by amidation with ammonia to produce 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide .

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationDCC/DMAP, CBDCBD-pyrrolidinyl ester25%
EsterificationSOCl₂, ethanolEthyl esterN/A

Alkylation and Acylation

The pyrrolidine nitrogen participates in alkylation and acylation:

  • Alkylation : Reacts with propylene oxide to form 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid, a precursor for bioactive molecules.

  • Acylation : Acetic acid derivatives form amides under coupling agents like EDCI/HOBt.

Key Example :

  • Synthesis of 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid involves sequential alkylation and acid coupling.

Redox Annulations

In acetic acid-promoted reactions, the compound facilitates dual C–H functionalization:

  • With 2-methylquinoline-3-carbaldehyde , it undergoes annulation with tetrahydroisoquinoline (THIQ) to form polycyclic structures (e.g., 2a ) in 87% yield .

SubstratePromoterProductYieldConditions
THIQAcetic acid/toluene (1:1)Annulated derivative87%Reflux, 1 hr

Cyclization and Ring-Opening

  • Cyclization : Reacts with DA cyclopropanes (e.g., 1a ) in the presence of nickel perchlorate to form pyrrolidin-2-ones .

  • Ring-Opening : Under acidic conditions, the pyrrolidine ring can undergo ring-opening to form linear amines .

Mechanistic Insight :
Cyclopropane ring-opening followed by cyclization yields 1,5-substituted pyrrolidin-2-ones, as demonstrated in nickel-catalyzed reactions .

Acid-Base and Coordination Chemistry

  • Proton Donation : The carboxylic acid group donates protons in basic media, forming salts with metals like copper(II) .

  • Coordination Complexes : Acts as a ligand in copper(II) complexes (e.g., [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ ), where it binds via nitrogen and oxygen atoms .

Functional Group Transformations

  • Oxidation : The pyrrolidine ring is susceptible to oxidation, forming pyrrolidinone derivatives under strong oxidants like KMnO₄.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its pyrrolidine ring’s electron-rich nitrogen and steric effects:

CompoundKey ReactionOutcome
2-(Piperidin-1-yl)acetic acidEsterificationLower yield (24%) due to steric bulk
2-(Pyrrolidin-1-yl)acetic acidAnnulationHigher yield (87%) with THIQ

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may also modulate various biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-1-yl)acetic acid is unique due to its combination of the pyrrolidine ring and acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Biological Activity

2-(Pyrrolidin-1-yl)acetic acid (PAA) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of PAA, including its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research and medicine.

PAA is known to play a crucial role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. Key biochemical properties include:

  • Enzyme Interaction : PAA interacts with enzymes involved in metabolic pathways, modulating their activity and altering metabolic flux. This can lead to significant changes in the levels of specific metabolites.
  • Protein Binding : The compound can bind to proteins, affecting their conformation and biological activity. This binding capability suggests potential roles in regulating protein functions.

Cellular Effects

The influence of PAA extends to various cellular processes:

  • Cell Signaling : PAA modulates cell signaling pathways, which can impact gene expression and cellular metabolism. For example, it has been shown to affect the expression of genes related to cell growth and differentiation, thereby influencing cell proliferation rates.
  • Metabolic Regulation : By altering the activity of key metabolic enzymes, PAA affects energy production and utilization within cells, highlighting its role in cellular metabolism.

The molecular mechanisms through which PAA exerts its effects involve several interactions at the molecular level:

  • Enzyme Modulation : PAA can inhibit or activate enzymes by binding to their active sites. This modulation of catalytic activity is critical for its biological effects.
  • Gene Regulation : The compound influences gene expression by interacting with transcription factors and regulatory proteins, affecting the transcriptional activity of specific genes.

Applications in Scientific Research

PAA has a wide range of applications across various fields:

Field Application
Chemistry Serves as a precursor for synthesizing complex organic molecules.
Biology Used in enzyme mechanism studies and as a building block for enzyme inhibitors.
Medicine Employed in drug design targeting neurological disorders.
Industry Applied in cosmetics for wrinkle prevention and skin amelioration products.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of PAA:

  • Neurotransmitter Modulation : Research indicates that PAA may act as a modulator of neurotransmitter systems, suggesting its potential use in treating central nervous system disorders.
  • Antiviral Properties : Derivatives of pyrrolidine compounds, including PAA, have been explored as CCR5 antagonists with antiviral properties against HIV-1. These compounds exhibit potent binding capabilities that could be leveraged for therapeutic interventions .
  • Antibacterial Activity : Studies have shown that certain derivatives of PAA possess antibacterial properties against multidrug-resistant strains, indicating potential applications in combating bacterial infections .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature rules for 2-(pyrrolidin-1-yl)acetic acid?

  • The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked via a methylene group to a carboxylic acid moiety. Its IUPAC name reflects the substitution pattern: the acetic acid group is attached to the nitrogen atom of pyrrolidine. Systematic naming ensures clarity in distinguishing positional isomers (e.g., 2-(pyrrolidin-2-yl)acetic acid) .

Q. What is a standard synthetic route for this compound, and how can purity be optimized?

  • A common method involves nucleophilic substitution between pyrrolidine and chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in aqueous or ethanol solvents. Purification typically includes recrystallization or column chromatography. HPLC analysis (>98% purity) is critical for verifying purity, with mobile-phase optimization to resolve polar impurities .

Q. What safety precautions are essential when handling this compound?

  • The compound may cause severe eye irritation (H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in a tightly sealed container in a ventilated area. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example, the pyrrolidine ring’s puckering and carboxylic acid orientation can be validated against computational models. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies improve the yield of this compound in scalable synthesis?

  • Optimize reaction stoichiometry (e.g., excess pyrrolidine to drive the reaction) and solvent choice (e.g., ethanol improves solubility). Catalytic methods, such as phase-transfer catalysts, may reduce side reactions. Kinetic studies (e.g., monitoring via TLC or NMR) identify rate-limiting steps, such as deprotonation of the pyrrolidine nitrogen .

Q. How do substituents on the pyrrolidine ring affect the compound’s bioactivity?

  • Structure-activity relationship (SAR) studies compare derivatives like Evocalcet (a pyrrolidine-containing drug) to assess substituent effects. For example, introducing aromatic groups (e.g., naphthyl in Evocalcet) enhances target binding affinity, while methyl groups alter metabolic stability. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets .

Q. What analytical techniques validate degradation pathways under stressed conditions?

  • Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) coupled with LC-MS/MS identify breakdown products. For example, acid hydrolysis may cleave the acetic acid-pyrrolidine bond, yielding pyrrolidine and glycolic acid. Method validation follows ICH guidelines for specificity, linearity, and detection limits .

Q. How does the compound’s log P value influence its pharmacokinetic profile?

  • Experimental log P (e.g., shake-flask method) correlates with membrane permeability. A log P ~1.00 (similar to Evocalcet) suggests moderate lipophilicity, balancing solubility and absorption. Computational tools (e.g., Schrödinger’s QikProp) predict ADME properties, guiding structural modifications for improved bioavailability .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Variations in yields (e.g., 70–90%) may arise from solvent purity, base strength, or reaction time. Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) isolate critical factors. Cross-validate results using alternative methods (e.g., microwave-assisted synthesis for faster kinetics) .

Q. Conflicting crystallographic data on hydrogen bonding: What causes this?

  • Polymorphism or solvent inclusion during crystallization can alter hydrogen-bonding networks. Use differential scanning calorimetry (DSC) to detect polymorphs and refine crystallization conditions (e.g., slow evaporation vs. diffusion). SHELXL’s TWINABS corrects for twinning in challenging datasets .

Q. Methodological Tables

Table 1: Synthetic Conditions Comparison

ParameterMethod A (Aqueous NaOH)Method B (Ethanol/K₂CO₃)
Yield75%88%
Purity (HPLC)95%98%
Reaction Time24 h12 h
Key AdvantageLow costHigher purity
Reference

Table 2: Safety Data Overview

Hazard CategoryPrecautionary MeasuresEmergency Response
Eye Irritation (H319)Goggles, face shieldRinse with water ≥15 min
Respiratory IrritationFume hood, N95 maskMove to fresh air
StorageAirtight containerAvoid moisture/heat
Reference

Properties

IUPAC Name

2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNXMNCBXHYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328861
Record name pyrrolidin-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37386-15-5
Record name pyrrolidin-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37386-15-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solution of ethyl 2-(pyrrolidin-1-yl)acetate (2 g, 12.7 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 91% yield (1.5 g). LC-MS (ESI): Calculated mass: 129.1; Observed mass 130.1 [M+H+] (rt: 0.26 min).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Pyrrolidin-1-yl)acetic acid
2-(Pyrrolidin-1-yl)acetic acid
2-(Pyrrolidin-1-yl)acetic acid
2-(Pyrrolidin-1-yl)acetic acid
2-(Pyrrolidin-1-yl)acetic acid
2-(Pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.